3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
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Overview
Description
5-Ethynyl-2’-deoxyuridine 3’-cyanoethyl phosphoramidite, commonly known as 5-ETHYNYL-DU CEP, is a phosphoramidite monomer used in oligonucleotide synthesis. It is a derivative of uridine, a nucleoside component of RNA, and is modified to include an ethynyl group at the 5-position. This compound is particularly valuable in the field of molecular biology and biochemistry for its role in click chemistry and oligonucleotide labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYNYL-DU CEP involves the protection of the 5-ethynyl group with a triisopropylsilyl (TIPS) protecting group to prevent acid or base-catalyzed hydration during oligonucleotide synthesis and workup. The general synthetic route includes the following steps:
Protection of the 5-ethynyl group: The ethynyl group is protected using a TIPS group.
Phosphoramidite formation: The protected nucleoside is then converted to its phosphoramidite form by reacting with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Industrial Production Methods
Industrial production of 5-ETHYNYL-DU CEP typically follows the same synthetic route but on a larger scale. The process involves:
Bulk protection: Large quantities of the nucleoside are protected with the TIPS group.
Phosphoramidite conversion: The protected nucleoside is then converted to the phosphoramidite form using industrial-grade reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
5-ETHYNYL-DU CEP undergoes several types of chemical reactions, including:
Click Chemistry: It reacts with azide-functionalized moieties in a copper-catalyzed click reaction to form stable triazole linkages.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Azide-functionalized moieties: React with the ethynyl group to form triazole linkages.
Mild Deprotection Conditions: Necessary to prevent side reactions during oligonucleotide synthesis.
Major Products
Triazole-linked Oligonucleotides: Formed through click chemistry reactions.
Methyl Ketones: Formed as a side product during base-catalyzed hydration.
Scientific Research Applications
5-ETHYNYL-DU CEP has a wide range of applications in scientific research:
Oligonucleotide Synthesis: Used to introduce click handles into oligonucleotides for subsequent conjugation with various functional groups.
Fluorescent Labeling: Enables the attachment of fluorescent dyes to oligonucleotides for imaging and detection purposes.
Bioconjugation: Facilitates the conjugation of oligonucleotides with proteins, peptides, and other biomolecules.
Drug Delivery: Used in the development of targeted drug delivery systems by conjugating therapeutic agents to oligonucleotides.
Mechanism of Action
The primary mechanism of action of 5-ETHYNYL-DU CEP involves its role in click chemistry. The ethynyl group reacts with azide-functionalized moieties in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for labeling and conjugation applications . The molecular targets and pathways involved include the formation of covalent bonds between the ethynyl group and azide groups, resulting in the formation of triazole-linked products .
Comparison with Similar Compounds
Similar Compounds
TIPS-5-Ethynyl-dU CEP: Contains a TIPS-protected ethynyl group, offering broader compatibility with oligonucleotide synthesis and deprotection.
C8-Alkyne-dU CEP: Another alkyne-modified nucleoside used in click chemistry.
Uniqueness
5-ETHYNYL-DU CEP is unique due to its specific modification at the 5-position of uridine, allowing for efficient and stable click chemistry reactions. Its ability to form triazole linkages with azide-functionalized moieties makes it particularly valuable for oligonucleotide labeling and bioconjugation applications .
Properties
Molecular Formula |
C41H49N4O8P |
---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H49N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,28-30,36-38H,12,24-27H2,2-7H3,(H,43,46,47)/t30?,36-,37+,38+,54?/m0/s1 |
InChI Key |
KGLRKTBFWDGUNF-CQAAVGCYSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CC(C(=O)NC5=O)C#C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CC(C(=O)NC5=O)C#C |
Origin of Product |
United States |
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